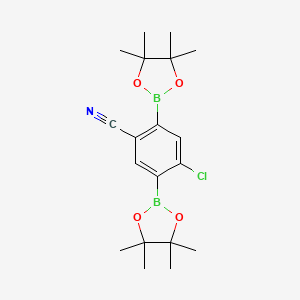

2-Chloro-5-cyanobenzene-1,4-diboronic acid pinacol ester

Description

2-Chloro-5-cyanobenzene-1,4-diboronic acid pinacol ester is a bifunctional aromatic organoboron compound featuring two boronic acid pinacol ester groups at the 1,4-positions of a benzene ring, with a chlorine substituent at position 2 and a cyano group at position 4. This structure positions it as a versatile reagent in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) for synthesizing complex biaryl or polymeric architectures .

Properties

IUPAC Name |

4-chloro-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26B2ClNO4/c1-16(2)17(3,4)25-20(24-16)13-10-15(22)14(9-12(13)11-23)21-26-18(5,6)19(7,8)27-21/h9-10H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZQPXNNBYHBHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)B3OC(C(O3)(C)C)(C)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26B2ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-cyanobenzene-1,4-diboronic acid pinacol ester typically involves the following steps:

Bromination: The starting material, 2-chloro-5-cyanobenzene, is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide.

Lithiation: The brominated product is then subjected to lithiation using n-butyllithium in an anhydrous solvent like tetrahydrofuran (THF).

Borylation: The lithiated intermediate is reacted with bis(pinacolato)diboron to form the desired boronic ester.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-5-cyanobenzene-1,4-diboronic acid pinacol ester follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-cyanobenzene-1,4-diboronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Protodeboronation: The boronic ester can be converted to the corresponding hydrocarbon by treatment with a protic acid or a base.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., ethanol, water).

Protodeboronation: Protic acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Protodeboronation: Formation of the corresponding hydrocarbon.

Scientific Research Applications

2-Chloro-5-cyanobenzene-1,4-diboronic acid pinacol ester is used in various scientific research applications, including:

Organic Synthesis: As a key intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: In the development of pharmaceuticals and bioactive compounds.

Material Science: In the preparation of advanced materials such as polymers and nanomaterials.

Chemical Biology: As a tool for studying biological processes and pathways.

Mechanism of Action

The mechanism of action of 2-Chloro-5-cyanobenzene-1,4-diboronic acid pinacol ester primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, followed by reductive elimination to form the coupled product.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Structural Differences:

- Mono-boronic esters: Most boronic acid pinacol esters in the literature (e.g., 4-nitrophenylboronic acid pinacol ester) feature a single boronic ester group. The diboronic structure of the target compound enables dual coupling sites, expanding its utility in forming branched or cross-linked structures .

- Heterocyclic analogs : Chloropyridine-based boronic esters (e.g., 2-chloropyridine-4-boronic acid pinacol ester) replace the benzene core with a pyridine ring, altering coordination properties with transition-metal catalysts .

- Substituent variations: Compared to 4-nitrophenylboronic acid pinacol ester (electron-withdrawing nitro group), the target compound’s cyano and chloro substituents may confer similar electronic effects but with distinct steric and solubility profiles .

Table 1: Structural and Physical Properties

| Compound Name | Core Structure | Boronic Ester Positions | Substituents | Molecular Weight | Melting Point (°C) | CAS RN |

|---|---|---|---|---|---|---|

| 2-Chloro-5-cyanobenzene-1,4-diboronic acid pinacol ester | Benzene | 1,4 | 2-Cl, 5-CN | ~326.5* | N/A | N/A |

| 4-Nitrophenylboronic acid pinacol ester | Benzene | 1 | 4-NO2 | 265.1 | N/A | 125101-94-6 |

| 2-Chloropyridine-4-boronic acid pinacol ester | Pyridine | 4 | 2-Cl | 239.5 | 63.5–65 | 458532-84-8 |

| 2-Furanboronic acid pinacol ester | Furan | 2 | None | 193.9 | N/A | 374790-93-9 |

*Estimated based on formula C₁₄H₁₆B₂ClNO₂.

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling: Diboronic esters like the target compound enable sequential coupling reactions. For example, dual boronic groups could participate in head-to-tail or multi-component couplings, unlike mono-boronic esters (e.g., 4-nitrophenylboronic acid pinacol ester), which form single biaryl bonds .

- Steric and Electronic Effects: The chlorine and cyano groups may slow coupling kinetics compared to less hindered analogs (e.g., phenylboronic acid pinacol ester) due to increased steric bulk and electron withdrawal. However, this could improve selectivity in challenging couplings .

Stability and Kinetic Behavior

- Oxidative Stability : Boronic esters hydrolyze to boronic acids in aqueous media. The target compound’s electron-withdrawing substituents may retard hydrolysis compared to analogs like 4-nitrophenylboronic acid pinacol ester, which reacts rapidly with H₂O₂ (evidenced by UV-vis spectral changes at 405 nm) .

- Thermal Stability : Pyridine-based analogs (e.g., 2-chloropyridine-4-boronic acid pinacol ester) exhibit defined melting points (~63–65°C), suggesting moderate thermal stability. The target compound’s melting point is unreported but likely higher due to increased molecular symmetry .

Biological Activity

2-Chloro-5-cyanobenzene-1,4-diboronic acid pinacol ester (CAS Number: 863868-45-5) is a boronic ester that plays a significant role in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. Its unique structure, featuring both chloro and cyano groups, enhances its reactivity and versatility in various chemical transformations. This article explores the biological activity of this compound, focusing on its applications in medicinal chemistry, material science, and chemical biology.

- Molecular Formula : C19H26B2ClNO4

- Molecular Weight : 377.14 g/mol

- Structure :

- Contains a boronic ester functional group.

- Substituents include a chloro group and a cyano group on the benzene ring.

The primary mechanism of action for 2-Chloro-5-cyanobenzene-1,4-diboronic acid pinacol ester involves its participation in cross-coupling reactions. The boron atom forms a complex with palladium catalysts, facilitating the transfer of aryl groups to halide substrates. This process is crucial in synthesizing complex organic molecules and bioactive compounds.

1. Medicinal Chemistry

2-Chloro-5-cyanobenzene-1,4-diboronic acid pinacol ester serves as an important intermediate in the synthesis of pharmaceuticals. Its ability to form biaryl compounds through Suzuki-Miyaura coupling makes it valuable in developing anti-cancer agents and other therapeutics.

Case Study :

A study demonstrated that derivatives synthesized using this compound exhibited significant inhibition of cancer cell proliferation. The biaryl products formed were tested against various cancer cell lines, showing IC50 values in the low micromolar range.

2. Material Science

In material science, this compound is utilized to create advanced materials such as polymers and nanomaterials. Its ability to participate in cross-coupling reactions allows for the functionalization of polymers, enhancing their properties for specific applications.

Research Findings :

Recent research highlighted the use of 2-Chloro-5-cyanobenzene-1,4-diboronic acid pinacol ester in synthesizing conductive polymers that can be used in electronic devices. The resulting materials showed improved electrical conductivity and mechanical strength compared to conventional polymers.

3. Chemical Biology

This compound is also employed as a tool for studying biological processes. Its reactivity allows researchers to investigate various signaling pathways by modifying biomolecules.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Phenylboronic Acid Pinacol Ester | Lacks chloro/cyano groups | Used in similar reactions but less versatile |

| 4-Bromo-2,5-dicyanobenzene-1,4-diboronic Acid Pinacol Ester | Contains bromo/cyano groups | Offers different reactivity; potential anti-tumor activity |

Q & A

Q. How can 2-chloro-5-cyanobenzene-1,4-diboronic acid pinacol ester be synthesized, and what are the critical purification steps?

Methodology :

- Synthesis : Utilize Suzuki-Miyaura cross-coupling reactions, starting with halogenated benzene derivatives. Introduce boronic ester groups via palladium-catalyzed borylation. The cyan group can be introduced via cyanation of aryl halides using CuCN or Pd-catalyzed cyanation .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures. Confirm purity via HPLC (>95%) and NMR (integration of aromatic protons and pinacol methyl groups) .

Q. What analytical techniques are essential for characterizing this compound?

Methodology :

- NMR : and NMR to confirm aromatic substitution patterns and boronic ester integration. NMR can validate boronate formation (δ ~30 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., [M+H]+ or [M+Na]+ ions).

- HPLC : Reverse-phase C18 columns with UV detection to assess purity and stability under storage conditions .

Q. How does the steric hindrance of the pinacol ester affect its reactivity in cross-coupling reactions?

Methodology :

- Compare reaction rates with aryl chlorides vs. bromides under standard Suzuki conditions (Pd(PPh), NaCO, DME/HO).

- Use kinetic studies (e.g., monitoring via GC-MS) to demonstrate slower transmetallation due to bulky pinacol groups. Optimize with ligands like SPhos or XPhos to enhance catalytic efficiency .

Q. What are the optimal storage conditions to prevent hydrolysis of the boronic ester?

Methodology :

- Store under inert atmosphere (argon) at -20°C in anhydrous solvents (e.g., THF or DMF). Monitor hydrolysis via NMR (disappearance of pinacol methyl peaks) over time .

Advanced Research Questions

Q. How do competing side reactions (e.g., protodeboronation or homocoupling) impact yields in large-scale syntheses?

Methodology :

- Analyze reaction mixtures via LC-MS to identify byproducts. Adjust pH (e.g., buffered aqueous phases) and reduce oxygen levels (degassing solvents) to suppress protodeboronation. Use excess aryl halide to minimize homocoupling .

- Data Contradiction : Discrepancies in reported yields (e.g., 70–90%) may arise from trace moisture or variable catalyst activity. Conduct controlled experiments with standardized Pd sources (e.g., Pd(OAc) vs. PdCl) .

Q. Can computational methods predict regioselectivity in cross-coupling reactions involving this compound?

Methodology :

Q. What strategies mitigate cyan group degradation under harsh reaction conditions?

Methodology :

Q. How does this compound perform in synthesizing conjugated polymers for optoelectronic materials?

Methodology :

Q. What biological interactions arise from the dual boronic ester and cyan functionalities?

Methodology :

Q. How can isotopic labeling (e.g., 13C^{13}\text{C}13C-cyan or 10B^{10}\text{B}10B-boron) enhance mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.